molecular formula C25H15BrClN3OS B4850957 2-(4-bromophenyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]quinoline-4-carboxamide

2-(4-bromophenyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]quinoline-4-carboxamide

Cat. No.: B4850957
M. Wt: 520.8 g/mol
InChI Key: OIUHYXRTQHGGLN-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]quinoline-4-carboxamide is a complex organic compound that features a quinoline core substituted with bromophenyl and chlorophenyl groups, as well as a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is used to form the carbon-carbon bonds between the aryl halides and the quinoline core. This reaction requires palladium catalysts and bases such as potassium carbonate under inert conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the halogenated aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of partially or fully reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-(4-bromophenyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]quinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromophenyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]quinoline-4-carboxamide is unique due to its specific substitution pattern and the presence of both bromophenyl and chlorophenyl groups, which can impart distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-(4-bromophenyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15BrClN3OS/c26-17-9-5-15(6-10-17)22-13-20(19-3-1-2-4-21(19)28-22)24(31)30-25-29-23(14-32-25)16-7-11-18(27)12-8-16/h1-14H,(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUHYXRTQHGGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-bromophenyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]quinoline-4-carboxamide
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2-(4-bromophenyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]quinoline-4-carboxamide
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2-(4-bromophenyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]quinoline-4-carboxamide
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2-(4-bromophenyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]quinoline-4-carboxamide
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2-(4-bromophenyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]quinoline-4-carboxamide
Reactant of Route 6
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2-(4-bromophenyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]quinoline-4-carboxamide

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